molecular formula N/A B1153036 β-Glucuronidase from bovine liver CAS No. 9001-45-0

β-Glucuronidase from bovine liver

Cat. No. B1153036
CAS RN: 9001-45-0
InChI Key:
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Description

β-Glucuronidase is a lysosomal enzyme found in animals, plants, and bacteria . In bovine liver, it is a homotetramer with a molecular weight of 290 kDa . It catalyzes the breakdown of complex carbohydrates and in humans, it converts conjugated bilirubin into the unconjugated form, making bilirubin suitable for reabsorption .


Synthesis Analysis

β-Glucuronidase is used as a reporter gene in GUS assays to monitor gene expression . It has been purified from bovine liver by ammonium sulfate precipitation, ethanol fractionation, organic solvent fractionation, gel filtration, and isoelectric focusing .


Molecular Structure Analysis

Bovine liver β-glucuronidase (BLG) is a homotetramer with a molecular weight of 290 kDa . The enzyme isoelectric at pH 5.1 was homogeneous by analytical ultracentrifugation and polyacrylamide gel electrophoresis .


Chemical Reactions Analysis

β-Glucuronidase catalyzes the breakdown of complex carbohydrates . In humans, it converts conjugated bilirubin into the unconjugated form, making bilirubin suitable for reabsorption . It is routinely used for the enzymatic hydrolysis of glucuronides from urine, plasma, and other biological fluids .


Physical And Chemical Properties Analysis

Bovine liver β-glucuronidase is a 290 kD protein with an isoelectric point of 5.1 . It is a solid substance with a specific activity of ≥2,000,000 units/g .

Scientific Research Applications

Purification and Characterization

β-Glucuronidase from bovine liver has been purified and characterized in several studies . The enzyme has a molecular weight of approximately 290,000 and a sedimentation coefficient of 14S . The Km with p-nitrophenyl β-D-glucosiduronic acid as a substrate was about 0.33 nM . This information is crucial for understanding the enzyme’s structure and function.

Carbohydrate-Binding Activity

Bovine liver β-Glucuronidase has been found to have a novel carbohydrate-binding activity towards lactose/N-acetyllactosamine sequences . This finding could have implications for understanding the enzyme’s interactions with other molecules and its role in various biological processes.

Role in Glycosaminoglycan Turnover

β-Glucuronidase plays an essential role in the normal turnover of glycosaminoglycans . This function is important for the remodeling of extracellular matrix components in both physiological and inflammatory states .

Use in GUS Assays

β-Glucuronidase is used as a reporter gene in GUS assays to monitor gene expression . This application is particularly useful in genetic engineering and molecular biology research.

β-Glucuronidase Inhibition Assay

The enzyme has been used in β-Glucuronidase inhibition assays to study the inhibitory effects of various extracts and isolated actives . This application is relevant in drug discovery and pharmacology.

Deglucuronidation

β-Glucuronidase from bovine liver has been used to perform deglucuronidation . This process is important in the metabolism of certain drugs and other xenobiotics.

Mechanism of Action

Target of Action

The primary target of β-Glucuronidase from bovine liver is complex carbohydrates, specifically glycosaminoglycans such as chondroitin sulfate, heparan sulfate, and hyaluronic acid . It also targets lactose/N-acetyllactosamine sequences . This enzyme plays an essential role in the normal turnover of glycosaminoglycans and remodeling of the extracellular matrix components .

Mode of Action

β-Glucuronidase from bovine liver interacts with its targets by breaking down complex carbohydrates. It cleaves β-glucuronic acid linkages from the nonreducing termini of its target molecules . This enzyme also has a carbohydrate-specific interaction that is different from substrate recognition .

Biochemical Pathways

The action of β-Glucuronidase from bovine liver affects the metabolic pathway of glucuronidation, a part of liver detoxification . This enzyme hydrolyzes β-glucuronide to produce glucuronic acid and an aglycone . The breakdown of these complex carbohydrates facilitates the conversion of conjugated bilirubin into the unconjugated form, making bilirubin suitable for reabsorption .

Pharmacokinetics

It’s known that this enzyme is a lysosomal enzyme, indicating that it is intracellular and its activity is likely to be influenced by cellular uptake and distribution mechanisms .

Result of Action

The action of β-Glucuronidase from bovine liver results in the breakdown of complex carbohydrates, facilitating the conversion of conjugated bilirubin into the unconjugated form . This makes bilirubin suitable for reabsorption . Additionally, the enzyme’s action on glycosaminoglycans plays a role in the normal turnover of these molecules and the remodeling of extracellular matrix components .

Action Environment

The action of β-Glucuronidase from bovine liver is influenced by environmental factors such as pH. For instance, the interaction of β-Glucuronidase with lactamyl–Sepharose is pH-dependent . Furthermore, the enzyme shows high activity in certain environments, such as the spleen, liver, and kidney .

Safety and Hazards

β-Glucuronidase from bovine liver may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

β-Glucuronidase from bovine liver has been used in β-glucuronidase inhibition assay to study the β-glucuronidase inhibitory effect of extracts and isolated actives from Phyllanthus amarus . It has also been used to perform deglucuronidation . It is used as a reporter gene in GUS assays to monitor gene expression .

properties

{ "Design of the Synthesis Pathway": "The synthesis of β-Glucuronidase from bovine liver can be achieved through recombinant DNA technology. The gene encoding for β-Glucuronidase can be isolated from bovine liver and inserted into a suitable expression vector. The recombinant vector can then be transformed into a suitable host organism such as E. coli for expression of the protein. The expressed protein can be purified using chromatography techniques.", "Starting Materials": [ "Bovine liver tissue", "Expression vector", "E. coli host organism", "Culture media", "Purification reagents" ], "Reaction": [ "Isolation of β-Glucuronidase gene from bovine liver tissue", "Insertion of gene into expression vector", "Transformation of recombinant vector into E. coli host organism", "Expression of β-Glucuronidase protein in E. coli host organism", "Cell lysis to obtain protein extract", "Purification of β-Glucuronidase protein using chromatography techniques" ] }

CAS RN

9001-45-0

Molecular Formula

N/A

Molecular Weight

0

synonyms

4-O-Methylglucuronidase;  β-D-glucuronidase Acid;  E.C. 3.2.1.31;  Exo-β-D-glucuronidase;  GUS;  Glucuronidase;  Ketodase;  β-D-Glucuronidase;  β-Glucuronide Glucuronohydrolase

Origin of Product

United States

Q & A

Q1: Why is there interest in inhibiting β-Glucuronidase, particularly in the context of cancer treatment?

A1: Research suggests that inhibiting β-glucuronidases may be a viable strategy for mitigating drug toxicity associated with certain cancer treatments. Specifically, inhibiting this enzyme has been explored as a means to improve the efficacy and reduce the side effects of the colon cancer chemotherapeutic CPT-11 (Irinotecan) []. This is because β-glucuronidase can contribute to the breakdown and inactivation of certain drugs within the body.

Q2: How does 1,4-saccharolactone interact with β-glucuronidase from bovine liver?

A2: While the provided abstracts don't detail the interaction mechanism, one study specifically investigated the inhibition of bovine liver β-glucuronidase by 1,4-saccharolactone []. Further research is necessary to elucidate the specifics of this interaction, including whether it acts as a competitive or non-competitive inhibitor and the binding site(s) involved.

Q3: Are there known inhibitors of β-glucuronidase that demonstrate selectivity towards the bacterial enzyme over the mammalian enzyme?

A3: Yes, research has identified compounds exhibiting selective inhibition of bacterial β-glucuronidase over the mammalian enzyme. For example, M-GCI, a glycoprotein inhibitor produced by Micromonospora sp., showcases strong inhibition against Escherichia coli β-glucuronidase while having minimal impact on the bovine liver enzyme []. This selectivity is a crucial factor in developing targeted therapies that minimize potential side effects on the host.

Q4: How does the structure of uronic-Noeurostegine relate to its inhibitory activity against β-glucuronidase?

A4: Uronic-Noeurostegine, a nortropane-type compound, has demonstrated potent competitive inhibition against E. coli β-glucuronidase []. This suggests that its structure allows it to effectively compete with the natural substrate for binding to the enzyme's active site. Interestingly, the study also synthesized uronic-Noeurostegine derivatives with N-ethyl and N-(4-hydroxybutyl) substitutions. These modifications were found to decrease inhibitory activity against both E. coli and bovine liver β-glucuronidases compared to the parent compound [], indicating that the N-substituent significantly influences the compound's interaction with the enzyme. This highlights the importance of structure-activity relationships in inhibitor design.

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